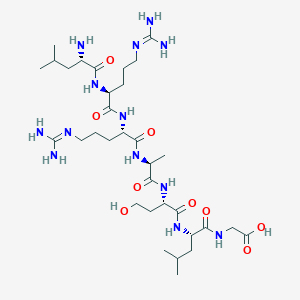

Leu-Arg-Arg-Ala-Hse-Leu-Gly

Description

Properties

Molecular Formula |

C33H63N13O9 |

|---|---|

Molecular Weight |

785.9 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C33H63N13O9/c1-17(2)14-20(34)27(51)44-22(9-7-12-40-33(37)38)30(54)45-21(8-6-11-39-32(35)36)29(53)42-19(5)26(50)43-23(10-13-47)31(55)46-24(15-18(3)4)28(52)41-16-25(48)49/h17-24,47H,6-16,34H2,1-5H3,(H,41,52)(H,42,53)(H,43,50)(H,44,51)(H,45,54)(H,46,55)(H,48,49)(H4,35,36,39)(H4,37,38,40)/t19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

IAYVFRGYXAGBQL-BTNSXGMBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Leu Arg Arg Ala Hse Leu Gly and Its Analogues

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, predates SPPS. researchgate.netbachem.com In this method, all reactions are carried out in a homogenous solution, and the intermediate products are purified after each step, often by crystallization or chromatography. nii.ac.jp While LPPS can be more labor-intensive and time-consuming for long peptides due to the required intermediate purifications, it offers advantages for large-scale production of shorter peptides and allows for detailed process monitoring by techniques like HPLC. researchgate.netbachem.com

The synthesis of Leu-Arg-Arg-Ala-Hse-Leu-Gly could be approached via a fragment condensation strategy in solution. For example, smaller protected fragments (e.g., di- or tripeptides) could be synthesized and purified individually before being coupled together to form the final heptapeptide (B1575542). This can help to overcome solubility issues that may arise with the growing peptide chain. researchgate.net A patent application describes a solution-phase process for a peptidomimetic that involves coupling Fmoc-Hser(Trt)-OH with H-Gly-OtBu, demonstrating the applicability of homoserine derivatives in LPPS. google.com However, for a research-scale synthesis of a single heptapeptide, SPPS is generally the more efficient and rapid method. nii.ac.jp

Chemoenzymatic and Hybrid Synthesis Techniques

Chemoenzymatic peptide synthesis (CEPS) is an advanced strategy that combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govqyaobio.com This approach typically uses proteases or ligases to form peptide bonds in a stereoselective manner, avoiding the need for extensive protecting group strategies and harsh chemical reagents. nih.govnih.gov

For a peptide like Leu-Arg-Arg-Ala-Hse-Leu-Gly, a hybrid approach could be employed. qyaobio.com Peptide fragments could be synthesized via SPPS and then joined together using a specific enzyme in a process called enzymatic ligation. bachem.com This method is particularly valuable for the synthesis of very long peptides or proteins (over 150 amino acids) where purely chemical methods face challenges with purity and yield. bachem.comqyaobio.com While CEPS might be overly complex for a 7-residue peptide, it represents a powerful alternative for producing analogues or for ligating this peptide to a larger protein or tag under biologically compatible conditions. acs.orgasm.org The key to CEPS is controlling reaction conditions (e.g., pH, temperature) to favor the aminolysis (peptide bond formation) reaction over hydrolysis. nih.gov

Design and Synthesis of Peptide Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide relates to its biological function. uit.no By systematically modifying the peptide sequence, researchers can identify which amino acid residues are critical for activity, stability, or binding affinity. acs.org The synthesis of analogues of Leu-Arg-Arg-Ala-Hse-Leu-Gly would follow the same SPPS protocols, simply by substituting the desired amino acid building block at the appropriate position in the sequence. nih.gov

Common modifications in SAR studies include:

Alanine (B10760859) Scanning: Each residue is systematically replaced with Alanine to determine the contribution of its side chain to the peptide's function. acs.org

Substitution with other natural or non-proteinogenic amino acids: Replacing a residue with one of a different size, charge, or hydrophobicity can probe the specific requirements at that position. uit.norsc.org For example, substituting Arginine with Lysine (B10760008) could test the importance of the specific guanidino group versus a simple positive charge. uit.no

N-terminal or C-terminal modifications: Acylation or the addition of lipid tails can be used to modify properties like proteolytic stability or membrane interaction. nih.govrsc.org

The insights gained from SAR studies guide the development of peptides with improved properties, such as enhanced potency or selectivity. rsc.org

| Analogue Sequence | Modification Type | Purpose of Modification |

|---|---|---|

| Leu-Ala-Arg-Ala-Hse-Leu-Gly | Alanine Scan | Determine the importance of the Arg at position 2. |

| Leu-Arg-Ala-Ala-Hse-Leu-Gly | Alanine Scan | Determine the importance of the Arg at position 3. |

| Leu-Arg-Arg-Ala-Ser-Leu-Gly | Side Chain Modification | Compare the effect of a primary alcohol (Ser) vs. a secondary alcohol (Hse). |

| Leu-Lys-Lys-Ala-Hse-Leu-Gly | Charge Conservation | Evaluate the role of the guanidinium (B1211019) group vs. a primary amine. uit.no |

| Ac-Leu-Arg-Arg-Ala-Hse-Leu-Gly | N-terminal Acylation | Increase stability against aminopeptidases. nih.gov |

Amino Acid Substitutions (e.g., Serine vs. Homoserine)

Amino acid substitution is a fundamental strategy for probing structure-activity relationships. In the context of Leu-Arg-Arg-Ala-Hse-Leu-Gly, the replacement of the non-proteinogenic homoserine (Hse) with its natural analogue, serine (Ser), provides significant insight into the substrate specificity of protein kinases.

Homoserine differs from serine by a single methylene (B1212753) (-CH₂) group in its side chain (HO-CH₂-CH₂- vs. HO-CH₂-), an extension that can alter the peptide's conformation and interaction with enzyme active sites. wikipedia.orgiris-biotech.de The synthesis of both the homoserine-containing peptide and its serine-containing analogue, Leu-Arg-Arg-Ala-Ser-Leu-Gly, can be achieved through standard solid-phase peptide synthesis (SPPS) using the Fmoc strategy. thieme-connect.denih.govlibretexts.org For the homoserine analogue, Fmoc-Hse(Trt)-OH is a commonly used building block, while Fmoc-Ser(tBu)-OH is used for the serine version. nih.gov

Research has shown that the catalytic subunit of cAMP-dependent protein kinase can phosphorylate both peptides. However, the kinetic parameters for the phosphorylation differ significantly, highlighting the impact of the side chain length. nih.gov While the maximal velocity (Vmax) of phosphorylation for the homoserine peptide is comparable to that of the serine version, its Michaelis constant (Km) is substantially higher. nih.gov This indicates a lower binding affinity for the homoserine-containing substrate, likely because the longer side chain misaligns the hydroxyl group within the enzyme's active site. nih.gov

Table 1: Comparative Kinase Activity for Serine vs. Homoserine Peptides

| Substrate Peptide | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|

| Leu-Arg-Arg-Ala-Ser -Leu-Gly | 22 | 21 |

| Leu-Arg-Arg-Ala-Hse -Leu-Gly | 1300 | 6.4 |

Data sourced from a study on the phosphorylation of synthetic peptides by the catalytic subunit of cAMP-dependent protein kinase from bovine cardiac muscle. nih.gov

The use of homoserine can also serve as a synthetic precursor to aspartic acid through late-stage oxidation, a technique valuable in the synthesis of complex glycopeptides where acid-sensitive protecting groups must be avoided. nih.gov This highlights the dual utility of homoserine in both probing biological interactions and facilitating complex chemical syntheses. nih.govescholarship.org

Introduction of Modified Residues (e.g., Phosphorylation Mimics, N-methylation)

To enhance stability or modulate biological function, modified amino acids can be incorporated into the peptide sequence. Common modifications include the introduction of phosphorylation mimics and N-methylation of the peptide backbone.

Phosphorylation Mimics: Since Leu-Arg-Arg-Ala-Hse-Leu-Gly is a kinase substrate, creating analogues with non-hydrolyzable phosphorylation mimics is a key strategy for developing stable inhibitors or probes for studying phosphorylation-dependent interactions. nih.gov These mimics are resistant to cellular phosphatases. iris-biotech.de

Several approaches exist:

Phosphonates: Amino acids containing phosphonate (B1237965) groups, such as (phosphonomethyl)alanine (Pma) or 4-(phosphonomethyl)phenylalanine (Pmp), can replace serine, threonine, or tyrosine. iris-biotech.de A close analogue, H-Leu-Arg-Arg-Ala-Abu(P)-Leu-Gly-OH, where Abu(P) is 2-amino-4-(phosphono)butanoic acid, has been synthesized using Fmoc-Abu[PO(OMe)₂]-OH during SPPS, followed by deprotection. thieme-connect.de

Cysteine Modification: A serine residue can be mutated to cysteine, which is then chemically modified to generate a thiophosphate, mimicking the phosphorylated state. nih.gov

Staudinger-Phosphite Reaction: An azido-containing amino acid, like azidohomoalanine, can be incorporated and subsequently reacted with phosphites to create a stable N-linked phosphoramide (B1221513) mimic. nih.gov

These strategies yield peptides that can lock in the "phosphorylated" state, facilitating structural and functional studies without the complication of enzymatic dephosphorylation. nih.gov

N-methylation: The addition of a methyl group to the backbone amide nitrogen is a powerful modification for improving the pharmacokinetic properties of peptides. nih.govnih.gov N-methylation can increase metabolic stability by sterically hindering protease cleavage and enhance membrane permeability. acs.orgresearchgate.net However, it can also alter the peptide's conformation and receptor binding affinity. nih.gov The synthesis of N-methylated peptides is challenging due to the difficulty of coupling amino acids to the sterically hindered N-methylated site but has been streamlined through methods like on-resin methylation and the use of microwave-assisted coupling. acs.orgspringernature.com Applying N-methylation at various positions within the Leu-Arg-Arg-Ala-Hse-Leu-Gly sequence could systematically improve its drug-like properties. nih.govnih.gov

Cyclization and Conformational Constraint Strategies

Linear peptides like Leu-Arg-Arg-Ala-Hse-Leu-Gly are often highly flexible, which can lead to lower binding affinity and susceptibility to enzymatic degradation. nih.govnih.gov Cyclization and other conformational constraint strategies are employed to rigidify the peptide structure, pre-organize it into its bioactive conformation, and enhance stability. encyclopedia.pubresearchgate.net

Common strategies applicable to this peptide include:

Head-to-Tail Cyclization: Forming an amide bond between the N-terminal leucine (B10760876) and the C-terminal glycine (B1666218) creates a cyclic peptide. altabioscience.com This reduces conformational freedom and can protect against exopeptidases. peptide.com The efficiency of this cyclization often depends on the linear precursor sequence, and the inclusion of turn-inducing elements like a D-amino acid or N-methylated residue can facilitate the process. altabioscience.com

Side-Chain to Side-Chain Cyclization: This is the most common approach and involves linking the side chains of two amino acids within the sequence. researchgate.net For example, introducing two cysteine residues would allow for the formation of a disulfide bridge. peptide.com Alternatively, a lactam bridge can be formed between the side chains of an acidic residue (e.g., aspartic or glutamic acid) and a basic residue (e.g., lysine or ornithine) introduced into the sequence. sb-peptide.com

Peptide Stapling: This technique involves introducing two unnatural amino acids with olefin-bearing side chains (e.g., allylglycine) at specific positions (e.g., i and i+4 or i+7) and then cross-linking them using ring-closing metathesis. This is particularly effective for stabilizing α-helical conformations. nih.govnih.gov

By restricting the peptide's flexibility, these strategies can lead to increased receptor specificity and improved proteolytic resistance. encyclopedia.pub

Table 2: Overview of Peptide Constraint Strategies

| Strategy | Description | Potential Advantage for Leu-Arg-Arg-Ala-Hse-Leu-Gly |

|---|---|---|

| Head-to-Tail Cyclization | Covalent bond between N- and C-termini. altabioscience.com | Enhanced stability against exopeptidases. |

| Lactam Bridge | Amide bond between acidic and basic amino acid side chains. sb-peptide.com | Introduces a specific conformational lock. |

| Disulfide Bridge | Covalent bond between two cysteine side chains. peptide.com | Relatively simple to form via oxidation. |

| Peptide Stapling | Hydrocarbon linkage between two unnatural amino acid side chains. nih.gov | Stabilizes specific secondary structures like α-helices. |

Post-Synthetic Modification and Functionalization

After the primary peptide chain is synthesized, it can be further modified to create specialized tools for research, such as labeled probes for imaging or bioconjugates for targeted applications.

Labeling Strategies for Biophysical and Imaging Studies

To visualize the interaction of Leu-Arg-Arg-Ala-Hse-Leu-Gly with its target kinase or to track its cellular uptake and localization, the peptide can be labeled with reporter molecules.

Fluorescent Labeling: A common strategy is to attach a fluorescent dye. mdpi.com This is often achieved by incorporating a reactive amino acid, such as cysteine, into the peptide sequence during synthesis. The unique thiol group of cysteine allows for site-specific conjugation with maleimide-functionalized fluorophores. acs.org Alternatively, fluorogenic amino acids can be directly incorporated via SPPS. acs.org These labeled peptides can be used in a variety of biophysical techniques:

Fluorescence Microscopy: To visualize peptide localization within live cells. nih.gov

Fluorescence Spectroscopy: To quantify binding affinities to target proteins. nih.gov

Förster Resonance Energy Transfer (FRET): To measure peptide-protein interactions or conformational changes in real-time. mdpi.com

Peptide Tags: Small peptide tags can be genetically fused to a protein of interest, which can then be selectively labeled by a corresponding fluorescently-labeled probe peptide. acs.orgnih.gov While this is more applicable to protein labeling, the principle of using high-affinity interactions for specific labeling is relevant.

These labeling methods provide powerful tools to investigate the peptide's mechanism of action at a molecular and cellular level. mdpi.com

Bioconjugation Techniques for Probe Development

Bioconjugation involves covalently linking the peptide to another functional molecule to create a probe with novel properties. j-morphology.com This can transform a simple peptide into a targeted imaging agent or a therapeutic conjugate. biosynth.com

Radiolabeling for PET/SPECT Imaging: For in vivo imaging, the peptide can be conjugated to a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). mdpi.com This chelator can then stably bind a radionuclide (e.g., ⁶⁸Ga for PET, ¹¹¹In for SPECT). mdpi.comnih.gov The resulting radiolabeled peptide can be used to image the distribution of its target in vivo.

Conjugation to Nanoparticles: Attaching the peptide to nanoparticles can improve its pharmacokinetic profile and create a platform for multimodal imaging or therapy. nih.gov

Development of Reactive Probes: The peptide can be functionalized to act as a reactive probe. For instance, the EnAct (Engineered Activity) system uses a specific peptide sequence that can rapidly and selectively react with a perfluoroarene-containing molecule, enabling highly efficient and selective conjugation even in complex biological mixtures. mit.edu

These advanced bioconjugation strategies allow for the development of sophisticated probes based on the Leu-Arg-Arg-Ala-Hse-Leu-Gly sequence for a wide range of diagnostic and research applications. j-morphology.combiosynth.com

Structural and Conformational Characterization of Leu Arg Arg Ala Hse Leu Gly

Primary Sequence Analysis and Purity Assessment

The primary structure of the peptide is defined by the linear sequence of its amino acid residues: Leucine (B10760876) (Leu) - Arginine (Arg) - Arginine (Arg) - Alanine (B10760859) (Ala) - Homoserine (Hse) - Leucine (Leu) - Glycine (B1666218) (Gly). This sequence is denoted as Leu-Arg-Rrg-Ala-Hse-Leu-Gly. The presence of the non-proteinogenic amino acid Homoserine (Hse) is a notable feature of this peptide.

The synthesis of Leu-Arg-Arg-Ala-Hse-Leu-Gly has been documented for its use in phosphorylation studies. researchgate.net For such applications, the purity of the synthetic peptide is a critical parameter to ensure the reliability and reproducibility of experimental results. While specific purity data for every synthesized batch of this peptide is not publicly available, the standards for peptides used in kinase assays are generally high. Typically, peptides intended for enzyme-substrate studies, such as quantitative phosphorylation analyses, are synthesized to a purity level of greater than 95%. genscript.com This high degree of purity is essential to eliminate the interference of truncated or incomplete peptide sequences in the experimental outcome.

Purity is commonly assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is employed to separate the full-length, correct peptide from any impurities. The identity and molecular weight of the peptide are then confirmed by Mass Spectrometry (MS). For peptides used in sensitive assays, the combination of these methods provides a robust quality control framework.

Table 1: General Peptide Purity Guidelines for Various Applications

| Purity Level | Recommended Applications |

| >70% | Initial screening, generating or testing antibodies |

| >85% | Enzyme assays, biological activity studies |

| >95% | Quantitative analysis, NMR studies, in vitro bioassays |

| >98% | Crystallography, commercial applications |

This table provides general guidelines for peptide purity. genscript.com

Advanced Structural Techniques

For peptides that can form well-ordered structures, either in complex with other molecules or through self-assembly, more advanced structural techniques can be employed.

X-ray crystallography is a high-resolution technique that can determine the atomic and molecular structure of a crystal. For a peptide like Leu-Arg-Arg-Ala-Hse-Leu-Gly, this technique would typically be applicable if it forms a stable complex with a larger molecule, such as a protein kinase, and this complex can be crystallized.

While there are no published crystal structures of Leu-Arg-Arg-Ala-Hse-Leu-Gly in complex with a kinase, the crystallization of protein-peptide complexes is a common approach to understand the molecular basis of substrate recognition. embopress.orgacs.org Such a structure would reveal the precise conformation of the peptide when bound to the active site of the enzyme and the specific interactions that govern this binding. The crystallization of protein-peptide complexes can be challenging due to the often moderate binding affinity of the peptide. iucr.org

Cryo-Electron Microscopy (Cryo-EM) is a technique that has revolutionized structural biology, allowing for the determination of high-resolution structures of biological macromolecules in a near-native, vitrified state. This technique is particularly powerful for large, complex assemblies.

There is no evidence to suggest that the heptapeptide (B1575542) Leu-Arg-Arg-Ala-Hse-Leu-Gly undergoes self-assembly into larger, ordered structures. Short peptides can, in some cases, self-assemble into fibrils or nanotubes. pdbj.orgpnas.org If Leu-Arg-Arg-Ala-Hse-Leu-Gly were to form such assemblies, Cryo-EM could be a viable method to determine their structure. However, given its sequence and intended use as a soluble kinase substrate, self-assembly is not an expected property.

Table 2: Summary of Structural and Conformational Data for Leu-Arg-Arg-Ala-Hse-Leu-Gly

| Technique | Application to Leu-Arg-Arg-Ala-Hse-Leu-Gly | Findings/Inferences |

| Primary Sequence Analysis | Confirmed sequence | Leu-Arg-Arg-Ala-Hse-Leu-Gly, contains non-proteinogenic Homoserine. researchgate.net |

| Purity Assessment | Inferred from application | Likely >95% purity for use in kinase assays. genscript.com |

| Circular Dichroism (CD) | No specific data available | Expected to be a random coil in aqueous solution. nih.gov |

| NMR Spectroscopy | Experimentally applied | 2D NMR used for sequential assignment and to confirm phosphorylation site. nih.gov |

| X-ray Crystallography | Not applied | Potentially applicable if co-crystallized with a kinase. embopress.orgacs.org |

| Cryo-Electron Microscopy | Not applied | Not expected to self-assemble, thus not a primary candidate for Cryo-EM. |

Influence of Homoserine on Peptide Conformation and Stability

The incorporation of non-standard amino acids like L-homoserine (Hse) can significantly influence a peptide's structure and stability. Homoserine is an analog of serine, with an additional methylene (B1212753) group in its side chain (-CH₂CH₂OH). This seemingly small change has several structural implications:

Increased Flexibility: The longer side chain of homoserine compared to serine provides greater conformational flexibility. This can impact the local backbone structure and how the peptide folds.

Hydrogen Bonding: The terminal hydroxyl (-OH) group of the homoserine side chain can act as both a hydrogen bond donor and acceptor. This allows for potential intramolecular hydrogen bonds with other residues' side chains or with the peptide backbone, which can stabilize specific turns or conformations. acs.orguq.edu.au For instance, studies on designed tetrapeptides have shown that a homoserine side chain can participate in intramolecular hydrogen bonds to stabilize a specific "Hse turn" structure, even in aqueous solutions. acs.org

Helix Propensity: The influence of homoserine on secondary structure formation, such as α-helices, is context-dependent. Some studies have shown that β³-homoserine can be stabilizing in certain positions within a helix, potentially through side-chain hydrogen bonding. nih.gov Conversely, other research on highly fluorinated homoserine analogs suggests it can be a strong helix-promoting residue. nih.gov In the context of Leu-Arg-Arg-Ala-Hse-Leu-Gly, the presence of Hse at the fifth position could influence the formation of local secondary structures or turns.

The stability of peptides can be enhanced by incorporating unique amino acids. For example, replacing certain residues with O-allyl homoserine has been used to create stapled peptides, where the side chains are covalently linked to improve structural stability. cam.ac.uk While Leu-Arg-Arg-Ala-Hse-Leu-Gly is a linear peptide, the principles of how non-standard residues affect stability are relevant.

Computational Structural Biology and Molecular Dynamics Simulations

Given the challenges in experimentally determining the structure of a flexible peptide, computational methods are indispensable tools. byu.edubyu.edu Molecular dynamics (MD) simulations, in particular, provide insights into the dynamic nature of peptides and how they sample different conformations over time. core.ac.uknih.govfrontiersin.org

De novo (from scratch) structure prediction methods aim to determine a peptide's three-dimensional structure based solely on its amino acid sequence. For a peptide like Leu-Arg-Arg-Ala-Hse-Leu-Gly, this process is complicated by its flexibility and the presence of a non-standard residue.

Several web servers and algorithms are available for this purpose:

PEP-FOLD: This is a popular tool for predicting peptide structures. It uses a coarse-grained force field and a greedy algorithm based on a structural alphabet to assemble the peptide's conformation. univ-paris-diderot.fruniv-paris-diderot.fr Later versions have improved performance for linear peptides up to 50 amino acids. univ-paris-diderot.fr

PEPstrMOD: This server is an extension of the PEPstr method, specifically designed to handle peptides containing non-natural or modified amino acids, including homoserine. nih.goviiitd.edu.iniiitd.edu.in

HighFold2: While initially developed for cyclic peptides, this method, based on the AlphaFold architecture, has shown promise in predicting structures of peptides with unnatural amino acids. oup.com

The general approach for these methods involves generating a large number of possible conformations and then using a scoring function to identify the most energetically favorable structures. The presence of two consecutive arginine residues would be a significant factor in these predictions, as their long, positively charged side chains can have strong electrostatic interactions with other parts of the peptide or the solvent. nih.gov

Molecular dynamics simulations rely on a set of mathematical functions and associated parameters known as a force field to describe the potential energy of a system. wustl.edu Standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for the 20 common amino acids but often lack parameters for non-standard residues like homoserine. byu.eduwustl.edu

Therefore, a crucial step before simulating Leu-Arg-Arg-Ala-Hse-Leu-Gly would be to generate and validate parameters for the homoserine residue. This process typically involves:

Quantum Mechanics (QM) Calculations: High-level QM calculations are performed on a small model compound (e.g., an N-acetylated, C-amidated homoserine residue) to determine its optimal geometry, vibrational frequencies, and electrostatic potential.

Parameter Derivation: The QM data is used to derive the force field parameters, including bond lengths, bond angles, dihedral angles, and partial atomic charges. nih.gov For charges, methods like Restrained Electrostatic Potential (RESP) are commonly used. byu.edu

Validation: The new parameters are tested by running simulations of the isolated amino acid or a small peptide in water and comparing the results to experimental data or the initial QM calculations. acs.org For example, simulations can be used to calculate osmotic coefficients, which can be compared with experimental values to validate the accuracy of solute-solute interactions. acs.orgnih.gov

Several research groups have developed protocols and tools for parameterizing non-standard residues for use with common force fields. byu.edubyu.edursc.org The CHARMM General Force Field (CGenFF), for instance, provides a framework for assigning parameters to drug-like molecules and non-standard residues by analogy to existing, well-parameterized compounds. nih.gov

Short, linear peptides like Leu-Arg-Arg-Ala-Hse-Leu-Gly rarely exist as a single, static structure in solution. Instead, they populate a collection of interconverting conformations known as a conformational ensemble. aip.orgnih.govescholarship.org Understanding this ensemble is key to understanding the peptide's behavior.

Molecular dynamics simulations are the primary tool for exploring these ensembles. frontiersin.org A typical workflow would involve:

System Setup: The peptide structure (obtained from de novo prediction or built as a linear chain) is placed in a simulation box filled with water molecules and counter-ions to neutralize the system's charge.

Simulation: The system's trajectory is calculated over time (typically nanoseconds to microseconds) by integrating Newton's laws of motion. Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), may be used to overcome energy barriers and explore the conformational space more efficiently. frontiersin.orgacs.org

Analysis: The resulting trajectory is a movie of the peptide's motion. This data is analyzed to identify the most populated conformational states. Techniques like Principal Component Analysis (PCA) and cluster analysis are used to reduce the dimensionality of the data and group similar structures. nih.govescholarship.org

If the peptide Leu-Arg-Arg-Ala-Hse-Leu-Gly is known to bind to a protein, molecular docking can be used to predict its binding mode. nih.gov Docking is a computational technique that places a ligand (the peptide) into the binding site of a receptor (the protein) and scores the resulting poses. schrodinger.com

Challenges in docking this peptide include:

Flexibility: The peptide is highly flexible, meaning both its backbone and side chains can adopt numerous conformations upon binding. purdue.edumdpi.com

Unknown Binding Site: If the binding site on the target protein is not known, a "blind docking" approach is needed, which is computationally more intensive. oup.comarxiv.org

Specialized docking programs like CABS-dock are designed to handle highly flexible peptides and can perform a global search of the protein surface without prior knowledge of the binding site. oup.comarxiv.org The docking process simulates the coupled folding and binding of the peptide. arxiv.org

Once docked, the resulting complex can be analyzed to identify key interactions. This involves looking for:

Hydrogen Bonds: Between the peptide and protein.

Salt Bridges: Between the positively charged arginine residues of the peptide and negatively charged residues (Aspartate, Glutamate) on the protein.

Hydrophobic Interactions: Involving the leucine and alanine residues.

The analysis of the binding site provides a structural hypothesis for the peptide's mechanism of action, which can then be tested experimentally. nih.gov

Molecular Mechanisms and Biological Interactions of Leu Arg Arg Ala Hse Leu Gly

Peptide-Protein Interaction Dynamics

The interaction of Leu-Arg-Arg-Ala-Hse-Leu-Gly with proteins is a critical aspect of its biological function, primarily defined by its recognition by specific enzymes.

Currently, there is a lack of publicly available research data from studies utilizing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantitatively determine the binding affinity and specificity of Leu-Arg-Arg-Ala-Hse-Leu-Gly for its protein targets. These methods would provide precise measurements of binding constants (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deeper insights into the thermodynamics of the binding event.

The primary and well-documented binding partner for Leu-Arg-Arg-Ala-Hse-Leu-Gly is the catalytic subunit of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). The peptide is designed as a substrate for this kinase, with the arginine residues at positions -3 and -2 relative to the phosphorylation site being key recognition elements for PKA. Beyond its interaction with PKA, specific binding partners for Leu-Arg-Arg-Ala-Hse-Leu-Gly have not been extensively identified in the available scientific literature.

Enzymatic Substrate Recognition and Kinetic Mechanisms

The most significant body of research concerning Leu-Arg-Arg-Ala-Hse-Leu-Gly is centered on its role as an enzymatic substrate, which has been crucial in elucidating the substrate specificity of certain kinases.

Leu-Arg-Arg-Ala-Hse-Leu-Gly is recognized and phosphorylated by the catalytic subunit of cAMP-dependent protein kinase from bovine cardiac muscle. researchgate.net The phosphorylation occurs on the primary alcohol of the homoserine residue. researchgate.net This was confirmed through nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional correlated and nuclear Overhauser effect spectroscopies, as well as ³¹P NMR experiments. researchgate.net

The kinetic parameters of this phosphorylation have been determined and compared with analogous peptides where homoserine is replaced by serine, threonine, or hydroxyproline. The maximal velocity (Vmax) for the phosphorylation of the homoserine-containing peptide is 6.4 µmol/min·mg. researchgate.net This rate is comparable to that of the threonine-containing peptide (3.2 µmol/min·mg) and the hydroxyproline-containing peptide (1 µmol/min·mg), but lower than the serine-containing peptide (21 µmol/min·mg). researchgate.net However, the Michaelis constant (Km) for the homoserine peptide is 1.3 mM, which is significantly higher than the Km for the serine-containing substrate (22 µM), indicating a lower affinity of the kinase for the homoserine variant. researchgate.net

| Substrate Peptide | Phosphorylation Site | Vmax (µmol/min·mg) | Km |

|---|---|---|---|

| Leu-Arg-Arg-Ala-Hse-Leu-Gly | Homoserine | 6.4 | 1.3 mM |

| Leu-Arg-Arg-Ala-Ser-Leu-Gly | Serine | 21 | 22 µM |

| Leu-Arg-Arg-Ala-Thr-Leu-Gly | Threonine | 3.2 | N/A |

| Leu-Arg-Arg-Ala-Hyp-Leu-Gly | Hydroxyproline | 1 | N/A |

There is no available scientific literature detailing the interaction of the peptide Leu-Arg-Arg-Ala-Hse-Leu-Gly with homoserine-metabolizing enzymes such as Homoserine O-succinyltransferase. Research in this area would be necessary to determine if the peptide can act as a substrate or inhibitor for enzymes involved in homoserine metabolism.

Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that Leu-Arg-Arg-Ala-Hse-Leu-Gly functions as an inhibitor or activator of other enzyme systems. Its primary characterized role remains that of a substrate for Protein Kinase A.

Cellular Signaling Pathway Modulation at the Molecular Level

The interaction of Leu-Arg-Arg-Ala-Hse-Leu-Gly with cells is anticipated to extend beyond simple membrane translocation, potentially influencing various intracellular signaling cascades. This modulation is likely a consequence of its ability to enter the cytoplasm and interact with intracellular components.

The presence of a di-arginine motif is a strong indicator that Leu-Arg-Arg-Ala-Hse-Leu-Gly can function as a cell-penetrating peptide (CPP). The internalization of such arginine-rich peptides into eukaryotic cells is a complex process that can occur through multiple pathways, broadly categorized as direct translocation and endocytosis. mdpi.com

Direct Translocation : This energy-independent process involves the peptide moving directly across the plasma membrane. mdpi.com The high density of positive charges from the arginine residues facilitates strong electrostatic interactions with negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs). researchgate.net This initial binding can increase the local concentration of the peptide at the membrane surface, promoting subsequent entry. acs.org One proposed mechanism involves the induction of transient membrane pores or water pores, allowing the peptide to diffuse into the cytoplasm. youtube.comnih.gov This process is thought to be driven by the peptide's ability to destabilize the lipid bilayer. nih.gov

Endocytosis : Cationic peptides are also known to be taken up by various endocytic pathways, which are energy-dependent processes. nih.gov This can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. researchgate.net Once internalized within endosomes, the peptide must escape into the cytosol to interact with other cellular components. youtube.com The mechanism of endosomal escape is a critical step and is not fully understood, but it may involve the peptide disrupting the endosomal membrane.

The intracellular trafficking of internalized peptides often involves the cytoskeleton. Once inside the cell, lipoplexes (complexes of lipids and DNA, analogous to peptide-membrane interactions) have been observed to exhibit directed movement, which is significantly reduced by inhibitors of microtubule and actin polymerization. nih.gov This suggests that after entry, peptides like Leu-Arg-Arg-Ala-Hse-Leu-Gly may be transported within the cell via cytoskeletal networks. nih.gov

| Internalization Pathway | Characteristics | Key Factors |

| Direct Translocation | Energy-independent; involves direct crossing of the plasma membrane. mdpi.com | High positive charge density, interaction with proteoglycans, peptide concentration. researchgate.netacs.org |

| Endocytosis | Energy-dependent; peptide is enclosed in vesicles. nih.gov | Cell type, temperature, involvement of clathrin or caveolae. researchgate.net |

Upon reaching the cytosol, peptides can interact with a variety of intracellular molecules, including key regulatory proteins, thereby modulating signaling cascades. While specific targets for Leu-Arg-Arg-Ala-Hse-Leu-Gly have not been identified, the effects of its constituent dipeptides and similar cationic peptides provide insights into its potential activities.

For example, dipeptides containing arginine, such as Arg-Arg, have been shown to influence the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov In bovine mammary epithelial cells, an Arg-Arg dipeptide was found to increase the phosphorylation levels of mTOR and its downstream effector, p70 ribosomal protein S6 kinase (P70S6K). nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. nih.gov Therefore, it is plausible that Leu-Arg-Arg-Ala-Hse-Leu-Gly could exert similar effects, potentially promoting protein synthesis and cell proliferation by activating the mTOR pathway.

The amino acid leucine (B10760876) is also a known activator of the mTOR pathway. The presence of two leucine residues in the peptide sequence could further contribute to the modulation of this critical signaling cascade.

Membrane Interaction Studies and Mechanistic Insights

The primary mode of action for many cationic peptides is initiated by their interaction with cellular membranes. The amphipathic nature of Leu-Arg-Arg-Ala-Hse-Leu-Gly, with its cationic arginine residues and hydrophobic leucine and alanine (B10760859) residues, strongly suggests that it will actively engage with lipid bilayers.

A variety of biophysical techniques are employed to characterize the interactions between peptides and lipid model systems, which can mimic the composition of biological membranes.

Circular Dichroism (CD) Spectroscopy : This technique is used to determine the secondary structure of the peptide upon binding to membranes. Many cationic peptides are unstructured in aqueous solution but adopt a more ordered conformation, such as an α-helix, when they interact with the hydrophobic environment of a lipid bilayer. mdpi.com

Fluorescence Spectroscopy : By using fluorescent probes or intrinsically fluorescent amino acids (like tryptophan, which is absent here), researchers can study the binding affinity of the peptide to the membrane and the depth of its insertion into the lipid bilayer. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state NMR can provide high-resolution structural information about the peptide when it is bound to or inserted into a lipid membrane, including its orientation relative to the bilayer. mdpi.com

Isothermal Titration Calorimetry (ITC) : ITC measures the heat changes associated with the binding of a peptide to a lipid vesicle suspension, providing thermodynamic parameters of the interaction, such as the binding constant and enthalpy.

Molecular Dynamics (MD) Simulations : Computational simulations can model the interactions between the peptide and the lipid bilayer at an atomic level, offering insights into the dynamics of binding, insertion, and membrane disruption. mdpi.com

Studies on arginine-rich peptides have shown that the guanidinium (B1211019) group of arginine is particularly effective at interacting with the phosphate groups of phospholipids. nih.govmdpi.com This interaction is a key driver for the initial binding of the peptide to the membrane surface. mdpi.com The hydrophobic residues, such as leucine and alanine, would then facilitate the insertion of the peptide into the nonpolar core of the membrane. mdpi.com

| Biophysical Technique | Information Obtained |

| Circular Dichroism (CD) | Secondary structure of the peptide (e.g., α-helix, β-sheet) upon membrane binding. mdpi.com |

| Fluorescence Spectroscopy | Peptide binding affinity and depth of membrane insertion. mdpi.com |

| NMR Spectroscopy | High-resolution structure and orientation of the membrane-bound peptide. mdpi.com |

| Molecular Dynamics (MD) | Atomic-level view of peptide-lipid interactions and membrane perturbation. nih.govmdpi.com |

The interaction of cationic amphipathic peptides with bacterial or eukaryotic cell membranes can lead to membrane permeabilization and cell death, which is the basis for the antimicrobial activity of many such peptides. Several models have been proposed to describe this process. mdpi.com

Barrel-Stave Model : In this model, the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions forming the interior of the pore.

Toroidal Pore Model : Similar to the barrel-stave model, peptides form a pore, but in this case, the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the lipid headgroups. mdpi.com

Carpet-like Model : In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet". mdpi.com Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and membrane disintegration.

Membrane Fusion Model : More recent studies on arginine-rich peptides suggest another mechanism where the peptides induce the formation of multilamellar membrane structures, which then enter the cell via a fusion pore. nih.gov This process is driven by the ability of the polycationic peptide to cross-link and agglomerate vesicles. nih.gov

The specific mechanism employed by Leu-Arg-Arg-Ala-Hse-Leu-Gly would depend on its concentration, its secondary structure upon membrane binding, and the lipid composition of the target membrane. The strong positive charge from the Arg-Arg motif makes it a likely candidate to act via one of these disruptive mechanisms. nih.gov

Structure-Function Relationship Elucidation

The biological activity of a peptide like Leu-Arg-Arg-Ala-Hse-Leu-Gly is intrinsically linked to its primary sequence and the resulting three-dimensional structure it adopts upon interacting with its biological targets.

Cationic Charge : The two adjacent arginine residues are arguably the most critical feature for its likely biological activity. The net positive charge is crucial for the initial electrostatic attraction to negatively charged cell membranes (such as those of bacteria) and for cell penetration. mdpi.com The clustering of these charges is known to enhance binding and uptake efficiency. tandfonline.com The guanidinium headgroup of arginine, with its ability to form multiple hydrogen bonds, is more effective at membrane interactions than the primary amine of lysine (B10760008). mdpi.com

Hydrophobicity and Amphipathicity : The hydrophobic amino acids Leucine and Alanine are essential for partitioning the peptide into the nonpolar lipid bilayer. mdpi.com The spatial arrangement of these hydrophobic residues relative to the cationic arginine residues determines the peptide's amphipathicity. An amphipathic conformation, such as an α-helix with distinct polar and nonpolar faces, is a common feature of membrane-active peptides.

Peptide Length : As a heptapeptide (B1575542), Leu-Arg-Arg-Ala-Hse-Leu-Gly is considered a short peptide. Short cationic peptides have been successfully designed as potent antimicrobial agents, demonstrating that a minimal length is sufficient for activity, which can also reduce the cost of synthesis. mdpi.com

Role of Homoserine (Hse) : Homoserine is an isomer of the proteinogenic amino acid threonine and is not commonly found in natural peptides. wikipedia.org It is often a product of the chemical cleavage of peptides at methionine residues by cyanogen (B1215507) bromide. wikipedia.org In synthetic peptides, its inclusion could be for specific structural purposes or as a precursor for other amino acids. nih.govescholarship.org The hydroxyl group in its side chain adds a polar character, which could influence the peptide's interaction with the aqueous environment or the polar headgroup region of the lipid bilayer.

Impact of Specific Amino Acid Residues (Leu, Arg, Ala, Gly, Hse) on Activity

Leucine (Leu): As a hydrophobic amino acid with an isobutyl side chain, leucine plays a significant role in the peptide's interaction with nonpolar environments. The presence of two leucine residues, at the N-terminus and penultimate C-terminal position, likely contributes to the peptide's ability to interact with lipid membranes or hydrophobic pockets of proteins. Increased hydrophobicity in peptides can sometimes trigger self-association, which may enhance certain biological activities. researchgate.net

Arginine (Arg): The two adjacent arginine residues introduce a significant positive charge to the peptide under physiological conditions. Arginine's guanidinium group is a strong base and is protonated at a wide pH range. This positive charge is crucial for electrostatic interactions with negatively charged molecules such as the phosphate groups of lipids in cell membranes or acidic residues in protein binding sites. mdpi.comlibretexts.org Such cationic properties are often associated with the membrane-penetrating abilities of peptides. mdpi.com

Glycine (B1666218) (Gly): As the smallest amino acid with only a hydrogen atom for its side chain, glycine provides maximal conformational flexibility to the peptide backbone. Its position at the C-terminus can allow the peptide to adopt a conformation necessary for binding to its target.

Homoserine (Hse): Homoserine is a non-proteinogenic polar amino acid, differing from serine by an additional methylene (B1212753) group in its side chain. wikipedia.org This structural feature can influence the peptide's solubility and its interaction with aqueous environments.

| Residue | Position | Key Property | Potential Contribution to Activity |

| Leucine (Leu) | 1 | Hydrophobic | Interaction with nonpolar environments, potential for self-association |

| Arginine (Arg) | 2 | Positively Charged | Electrostatic interactions, membrane penetration |

| Arginine (Arg) | 3 | Positively Charged | Electrostatic interactions, membrane penetration |

| Alanine (Ala) | 4 | Small, Hydrophobic | Conformational structure, spacing of charged residues |

| Homoserine (Hse) | 5 | Polar, Non-proteinogenic | Solubility, specific interactions via hydroxyl group |

| Leucine (Leu) | 6 | Hydrophobic | Interaction with nonpolar environments |

| Glycine (Gly) | 7 | Flexible | Conformational adaptability for target binding |

Role of the Homoserine Residue in Directing Specific Interactions or Modifying Activity

Homoserine is an analog of serine, with an additional methylene group in its side chain, resulting in a hydroxyl group further from the peptide backbone. wikipedia.org This extended, flexible hydroxyl-containing side chain can have several impacts:

Hydrogen Bonding: The terminal hydroxyl group of homoserine is capable of forming hydrogen bonds with biological targets, such as receptors or enzymes. This interaction can be crucial for the specificity and affinity of the peptide's binding. The altered spacing of this hydroxyl group compared to serine can lead to interactions with different target sites.

Conformational Influence: The longer side chain of homoserine can influence the local conformation of the peptide backbone, potentially inducing turns or other secondary structures that are essential for biological recognition.

Metabolic Stability: Peptides containing non-proteinogenic amino acids like homoserine may exhibit increased resistance to degradation by proteases, which are typically specific for standard amino acid residues. This can prolong the peptide's half-life and biological activity in vivo.

Precursor Functionality: Homoserine can serve as a precursor for the synthesis of other amino acids, such as threonine and methionine, although this is more relevant in biosynthetic pathways than in the direct activity of a short peptide. wikipedia.org In synthetic peptide chemistry, homoserine can be used as a precursor for aspartic acid, highlighting its chemical versatility. nih.govescholarship.org

The presence of homoserine, therefore, is not merely a substitution for another polar amino acid but a specific modification that can fine-tune the peptide's interaction with its biological partners, potentially leading to unique activities or enhanced potency.

| Feature of Homoserine | Potential Impact on Peptide Activity |

| Extended Hydroxyl Side Chain | Alters hydrogen bonding capacity and specificity |

| Increased Side Chain Flexibility | Influences local peptide conformation |

| Non-proteinogenic Nature | May increase resistance to enzymatic degradation |

| Chemical Versatility | Useful in synthetic peptide modifications |

Biochemical and Biophysical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool for the purification and analytical assessment of synthetic peptides like Leu-Arg-Arg-Ala-Hse-Leu-Gly. The choice of technique is dictated by the physicochemical properties of the peptide and the desired scale of purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the gold standard for the analysis and purification of synthetic peptides. hplc.eunih.gov This technique separates molecules based on their hydrophobicity. For a peptide such as Leu-Arg-Arg-Ala-Hse-Leu-Gly, which contains both hydrophobic (Leucine, Alanine) and hydrophilic/basic (Arginine) residues, RP-HPLC offers excellent resolution.

The stationary phase typically consists of silica (B1680970) particles chemically modified with hydrophobic alkyl chains, most commonly C18. nih.govnih.gov The mobile phase is usually a mixture of an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent, such as acetonitrile. A gradient of increasing organic solvent concentration is employed to elute the peptide and any impurities from the column. The peptide's retention time is a characteristic property under specific chromatographic conditions and is used for its identification and purity assessment. Detection is commonly performed by monitoring the absorbance of the peptide bond at a wavelength of around 210-220 nm.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Leu-Arg-Arg-Ala-Hse-Leu-Gly

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Expected Retention Time | ~15-20 minutes |

This table presents a typical set of starting conditions for the RP-HPLC analysis of a peptide with the characteristics of Leu-Arg-Arg-Ala-Hse-Leu-Gly. Actual retention times will vary based on the specific system and conditions.

Size-Exclusion Chromatography

Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume or size in solution. It is particularly useful for separating the target peptide from smaller synthetic impurities or larger aggregates. The stationary phase consists of porous beads, and molecules are separated based on their ability to penetrate these pores. Larger molecules that are excluded from the pores elute first, while smaller molecules that can enter the pores have a longer path and elute later.

For a relatively small peptide like Leu-Arg-Arg-Ala-Hse-Leu-Gly, SEC can be employed as a polishing step in purification or to assess the presence of aggregates. The mobile phase is typically an aqueous buffer, and conditions are chosen to minimize secondary interactions (ionic and hydrophobic) between the peptide and the stationary phase.

Mass Spectrometry for Sequence Verification and Post-Translational Modifications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of synthetic peptides and verifying their amino acid sequence. springernature.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. aau.dk In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions. A key characteristic of ESI is the formation of multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a limited m/z range. For Leu-Arg-Arg-Ala-Hse-Leu-Gly, which has two basic Arginine residues, the generation of doubly and triply charged ions would be expected. The resulting mass spectrum can be deconvoluted to determine the monoisotopic mass of the peptide with high accuracy.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for peptide analysis. The peptide is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser beam irradiates the sample, causing the matrix to desorb and ionize, carrying the peptide molecules into the gas phase, typically as singly charged ions ([M+H]+). nih.govutoronto.canih.gov The ions are then accelerated into a time-of-flight (TOF) mass analyzer, where their m/z is determined based on the time it takes them to travel a fixed distance. MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of peptides and assessing the purity of a synthetic preparation. researchgate.net

Table 2: Expected Mass Spectrometric Data for Leu-Arg-Arg-Ala-Hse-Leu-Gly

| Parameter | Theoretical Value |

| Molecular Formula | C35H67N13O9 |

| Monoisotopic Mass | 825.5131 Da |

| Average Mass | 826.00 Da |

| Expected ESI-MS Ions (m/z) | [M+2H]2+ = 413.76, [M+3H]3+ = 276.18 |

| Expected MALDI-TOF MS Ion (m/z) | [M+H]+ = 826.52 |

This table provides the calculated molecular formula and masses for the peptide. The expected m/z values for ESI-MS and MALDI-TOF MS are also shown.

Tandem Mass Spectrometry for De Novo Sequencing

Tandem mass spectrometry (MS/MS) is a crucial technique for confirming the amino acid sequence of a peptide. nih.govnih.govbroadinstitute.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+2H]2+ ion of Leu-Arg-Arg-Ala-Hse-Leu-Gly) is selected in the first mass analyzer and then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation of peptides in the gas phase typically occurs at the peptide bonds, leading to the formation of characteristic b- and y-type fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. This process, known as de novo sequencing, is invaluable for verifying the identity of a synthetic peptide and identifying any potential modifications or errors in the sequence. The presence of the non-proteinogenic amino acid homoserine (Hse) would be identified by a characteristic mass difference in the fragment ion series.

Spectroscopic Techniques (Beyond Structure)

Spectroscopic methods are pivotal in elucidating the dynamic behavior and structural nuances of peptides in various environments. Beyond basic structural determination, techniques like fluorescence and Fourier Transform Infrared (FTIR) spectroscopy offer profound insights into the peptide's functional characteristics.

Fluorescence Spectroscopy for Binding and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to monitor changes in the local environment of fluorescent probes, which can be intrinsic amino acids like tryptophan or tyrosine, or extrinsic fluorescent dyes attached to the peptide. nih.govspringernature.com For Leu-Arg-Arg-Ala-Hse-Leu-Gly, which lacks intrinsic fluorophores, extrinsic labeling would be necessary to study its binding and conformational dynamics.

By attaching a fluorescent dye, researchers can observe changes in fluorescence intensity, emission wavelength, and polarization upon the peptide's interaction with a target molecule. For instance, if the peptide were to bind to a protein, the change in the dye's environment from the aqueous solvent to the more hydrophobic binding pocket of the protein would likely result in a blue shift (a shift to a shorter wavelength) in the emission spectrum and an increase in fluorescence intensity. nih.gov

Table 1: Hypothetical Fluorescence Spectroscopy Data for Labeled Leu-Arg-Arg-Ala-Hse-Leu-Gly Binding

| Condition | Emission Maximum (nm) | Fluorescence Intensity (Arbitrary Units) | Interpretation |

| Labeled Peptide in Buffer | 520 | 100 | Unbound state in an aqueous environment. |

| Labeled Peptide + Target Protein | 505 | 250 | Binding to the target, indicating a conformational change and/or a shift to a more hydrophobic environment. |

This table is illustrative and represents the type of data that would be generated from such an experiment.

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Content

FTIR spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins in various environments, including in solution, as a solid, or within lipid membranes. nih.govnih.gov The method relies on the absorption of infrared radiation by the peptide's amide bonds, which gives rise to characteristic bands, most notably the amide I band (1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibrations of the peptide backbone. lew.ro

The frequency of the amide I band is sensitive to the different types of secondary structures (α-helices, β-sheets, turns, and random coils). By deconvoluting the amide I band, the relative proportions of these structural elements can be estimated. For a flexible peptide like Leu-Arg-Arg-Ala-Hse-Leu-Gly, FTIR can reveal how its conformation changes in response to different solvents or upon binding to a biological target. lew.ro

Table 2: Representative FTIR Amide I Band Frequencies and Corresponding Secondary Structures

| Frequency Range (cm⁻¹) | Secondary Structure |

| 1650–1658 | α-Helix |

| 1620–1640 and 1680-1700 | β-Sheet |

| 1660–1680 | β-Turn |

| 1640–1650 | Random Coil |

Quantitative Amino Acid Analysis

Quantitative amino acid analysis (AAA) is a fundamental technique for determining the absolute quantity of a peptide and verifying its amino acid composition. nih.gov The standard method involves the acid hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification. nih.gov

For Leu-Arg-Arg-Ala-Hse-Leu-Gly, the peptide is hydrolyzed in 6 M HCl at an elevated temperature. This process breaks the peptide bonds, releasing the individual amino acids. However, some amino acids can be partially or completely destroyed during acid hydrolysis. Homoserine, being a hydroxy-amino acid, may require specific hydrolysis conditions or correction factors for accurate quantification.

The resulting amino acid mixture is then typically analyzed using techniques like ion-exchange chromatography or reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS). nih.govresearchgate.net By comparing the peak areas of the amino acids from the sample to those of known standards, the precise molar ratios of the constituent amino acids can be determined, confirming the peptide's composition and allowing for accurate concentration determination.

Isotopic Labeling for Pathway Tracing and Dynamic Studies

Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H). oup.com This "heavy" labeling allows the peptide to be distinguished from its naturally occurring "light" counterparts by mass spectrometry. nih.govjpt.com

For Leu-Arg-Arg-Ala-Hse-Leu-Gly, one or more of its constituent amino acids could be synthesized using isotopically labeled precursors. This labeled peptide can then be used in a variety of applications:

Metabolic Pathway Tracing: If the peptide is part of a larger biological system, isotopic labeling can be used to trace its metabolic fate, identifying downstream products and degradation pathways.

Quantitative Proteomics: In complex biological samples, a known amount of the heavy-labeled peptide can be added as an internal standard for the accurate quantification of the corresponding unlabeled peptide by mass spectrometry.

Structural and Dynamic Studies by NMR: Incorporating isotopes like ¹³C and ¹⁵N is essential for nuclear magnetic resonance (NMR) studies of peptides, enabling the determination of their three-dimensional structure and the study of their dynamics in solution. nih.gov

The synthesis of an isotopically labeled version of Leu-Arg-Arg-Ala-Hse-Leu-Gly would involve solid-phase peptide synthesis using the desired labeled amino acids. oup.com

Table 3: Common Isotopes Used in Peptide Labeling and Their Applications

| Isotope | Natural Abundance (%) | Application |

| ¹³C | 1.1 | Mass Spectrometry, NMR |

| ¹⁵N | 0.37 | Mass Spectrometry, NMR |

| ²H (Deuterium) | 0.015 | Mass Spectrometry, NMR, Neutron Scattering |

Advanced Research Applications and Future Directions

Development of Leu-Arg-Arg-Ala-Hse-Leu-Gly as a Biochemical Probe

Biochemical probes are essential for dissecting complex biological processes. The development of probes based on the Leu-Arg-Arg-Ala-Hse-Leu-Gly sequence offers the potential for highly specific tools to investigate kinase signaling pathways and other cellular events.

Fluorescently labeling the Leu-Arg-Arg-Ala-Hse-Leu-Gly peptide transforms it into a dynamic reporter for kinase activity. By attaching a fluorophore, researchers can visualize the peptide's localization and interaction with its target enzymes in real-time within living cells. nih.govbiorxiv.orgresearchgate.net For instance, a fluorescently-labeled analog of the closely related Kemptide has been successfully used to measure PKA activity in cell homogenates. nih.govdntb.gov.ua

The design of such probes often involves strategic placement of the fluorescent tag to minimize interference with enzyme recognition. Common fluorescent dyes used for peptide labeling include fluorescein, rhodamine, and cyanine derivatives. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties.

| Probe Type | Fluorophore Example | Application | Principle |

| Kinase Activity Sensor | Fluorescein | Live-cell imaging, In vitro kinase assays | Phosphorylation of the peptide by a kinase induces a conformational change that alters the fluorescence of the attached dye. |

| Subcellular Localization | Rhodamine | Confocal microscopy | The fluorescent tag allows for the visualization of the peptide's distribution within different cellular compartments. |

| High-Throughput Screening | Cyanine Dyes | Drug discovery | Changes in fluorescence intensity or polarization upon kinase-mediated phosphorylation can be used to screen for kinase inhibitors. |

These fluorescent probes are instrumental in both basic research and drug discovery, enabling the high-throughput screening of potential kinase inhibitors and the detailed study of kinase signaling dynamics in response to various stimuli.

Identifying the specific cellular targets of bioactive molecules is a critical step in understanding their mechanism of action. Affinity probes based on the Leu-Arg-Arg-Ala-Hse-Leu-Gly scaffold can be designed to isolate and identify interacting proteins, a process known as target deconvolution. These probes typically incorporate a reactive group for covalent modification of the target and a tag for enrichment and detection. nih.gov

Photoaffinity labeling is a powerful technique in this context. researchgate.net A photo-reactive group, such as a diazirine or benzophenone, is incorporated into the peptide. Upon photoactivation with UV light, the probe forms a covalent bond with the interacting protein. An enrichment tag, like biotin or an alkyne for click chemistry, allows for the subsequent purification of the cross-linked protein-probe complex for identification by mass spectrometry.

Table of Components in an Affinity Probe based on Leu-Arg-Arg-Ala-Hse-Leu-Gly:

| Component | Function | Example |

| Recognition Moiety | Binds to the target protein | Leu-Arg-Arg-Ala-Hse-Leu-Gly sequence |

| Reactive Group | Forms a covalent bond with the target upon activation | Phenyl diazirine, Benzophenone |

| Enrichment Tag | Enables purification of the labeled target | Biotin, Alkyne, Azide |

The development of such affinity probes is crucial for validating the targets of novel kinase inhibitors and for discovering new protein-protein interactions.

Rational Peptide Design Based on the Leu-Arg-Arg-Ala-Hse-Leu-Gly Scaffold

The sequence of Leu-Arg-Arg-Ala-Hse-Leu-Gly serves as a versatile template for the rational design of new peptides with modified properties. By systematically altering the amino acid sequence, researchers can fine-tune the peptide's specificity, potency, and function for various research applications. nih.govresearchgate.netresearchgate.net

The specificity and potency of peptide-based inhibitors and substrates are critical for their utility in research. Based on the known interactions of the analogous Kemptide with PKA, modifications to the Leu-Arg-Arg-Ala-Hse-Leu-Gly sequence can be made to enhance its affinity and selectivity for PKA or to alter its recognition by other kinases.

For example, substituting amino acids at key positions can influence the binding kinetics. Alanine (B10760859) scanning, where individual amino acids are replaced with alanine, can help identify residues that are critical for binding. Furthermore, incorporating unnatural amino acids can introduce novel chemical functionalities and steric constraints, leading to peptides with enhanced stability and binding affinity. The goal is to create peptides that can selectively target a single kinase, which is essential for dissecting the specific roles of individual kinases in complex signaling networks.

The presence of homoserine in the peptide sequence, in place of the more common serine, offers unique opportunities for peptide engineering. wikipedia.org Homoserine differs from serine by an additional methylene (B1212753) group in its side chain. This seemingly small change can influence the peptide's conformation and its interaction with target proteins. pnas.org

Homoserine can also serve as a synthetic precursor for other amino acids, allowing for site-specific modifications of the peptide. nih.gov For instance, the hydroxyl group of homoserine can be chemically modified to introduce different functionalities. Furthermore, peptides containing homoserine can be synthesized using standard solid-phase peptide synthesis techniques. acs.orgescholarship.org The unique chemical properties of homoserine can be leveraged to create peptides with improved stability, altered binding affinities, or novel functionalities not achievable with the canonical 20 amino acids.

In Vitro Model Systems for Studying Peptide Function

To characterize the function of Leu-Arg-Arg-Ala-Hse-Leu-Gly and its derivatives, various in vitro model systems are employed. These systems provide a controlled environment to study the peptide's interaction with its target enzymes and to elucidate its mechanism of action.

A primary in vitro model is the kinase activity assay. springernature.comnih.gov In this assay, the peptide is incubated with a purified kinase, such as PKA, in the presence of ATP. The rate of phosphorylation of the peptide is then measured, often by detecting the incorporation of radiolabeled phosphate from [γ-³²P]ATP or by using fluorescence-based methods with appropriately labeled peptides. nih.gov These assays are fundamental for determining the kinetic parameters of the peptide as a kinase substrate and for screening potential inhibitors.

Table of In Vitro Models for Peptide Characterization:

| In Vitro Model | Purpose | Key Measurements |

| Kinase Activity Assay | To determine if the peptide is a substrate for a specific kinase and to measure kinetic parameters (Km, Vmax). | Rate of phosphorylation, ATP consumption. |

| Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics of the peptide to its target protein. | Association and dissociation rate constants (ka, kd), equilibrium dissociation constant (KD). |

| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamic parameters of binding between the peptide and its target. | Binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS). |

| Cell-free expression systems | To study the interaction of the peptide with newly synthesized proteins in a controlled environment. | Protein-peptide complex formation. |

These in vitro systems are indispensable for the initial characterization of novel peptides, providing a solid foundation for subsequent studies in more complex cellular and in vivo models.

Cell-Free Protein Synthesis Systems

The production of peptides containing non-canonical amino acids (ncAAs) such as Homoserine is greatly facilitated by Cell-Free Protein Synthesis (CFPS) systems. d-nb.infonih.gov Unlike traditional in vivo expression methods, CFPS systems are open environments, consisting of cellular extracts or purified components necessary for transcription and translation, which allows for precise control over the reaction components. d-nb.infofrontiersin.org This open nature circumvents issues of cellular toxicity or poor uptake often associated with ncAAs. nih.gov

CFPS platforms enable the efficient and site-specific incorporation of Homoserine into the peptide chain by utilizing engineered tRNAs and aminoacyl-tRNA synthetases or by supplying a pre-charged tRNA-Hse conjugate. frontiersin.org This approach is fundamental for producing sufficient quantities of Leu-Arg-Arg-Ala-Hse-Leu-Gly for structural, functional, and computational studies, accelerating the design-build-test-learn cycle for novel peptide engineering. frontiersin.org

Reconstituted Membrane Systems

Given the cationic nature of the two arginine residues, the interaction of Leu-Arg-Arg-Ala-Hse-Leu-Gly with cellular membranes is a significant area of investigation. Reconstituted membrane systems, such as liposomes, supported lipid bilayers, and nanodiscs, provide simplified and highly controlled environments to study these peptide-membrane interactions. mdpi.com These model membranes can be tailored to mimic the lipid composition of specific cell types, for instance, the negatively charged membranes characteristic of cancer cells. mdpi.com

Biophysical techniques are employed to probe the effects of the peptide on membrane properties. Differential Scanning Calorimetry (DSC), for example, can reveal how the peptide influences the phase behavior and stability of the lipid bilayer. mdpi.com Such studies are crucial for understanding potential mechanisms of cell penetration or membrane disruption, which is vital for the development of peptide-based therapeutics.

Comparative Analysis with Endogenous Peptides and Their Biological Roles

The scientific value of Leu-Arg-Arg-Ala-Hse-Leu-Gly is best understood through a comparative analysis with its parent peptide, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly). Kemptide is a well-characterized, high-affinity substrate for cAMP-dependent Protein Kinase A (PKA), a key enzyme in cellular signaling pathways. nih.govpromega.com The central serine residue in Kemptide is the phosphate acceptor site.

The substitution of this serine with homoserine, which features an additional methylene group (-CH2-) in its side chain, fundamentally alters the peptide's function. This modification prevents the phosphoryl transfer from ATP, transforming the peptide from a substrate into a potential competitive inhibitor of PKA. nih.gov By studying how this structural change affects binding affinity and enzyme kinetics, researchers can gain deep insights into the stringent structural requirements of the PKA active site. Endogenous opioid peptides, such as enkephalins and dynorphins, also serve as important comparators in peptide research, as they play crucial roles in analgesia, reward, and stress responses, acting through various opioid receptors. nih.govnih.gov

| Feature | Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) | Analogue (Leu-Arg-Arg-Ala-Hse-Leu-Gly) |

|---|---|---|

| Sequence | L-R-R-A-S-L-G | L-R-R-A-Hse-L-G |

| Key Residue at P-site | Serine (Ser) | Homoserine (Hse) |

| Interaction with PKA | Substrate (undergoes phosphorylation) | Potential Competitive Inhibitor (cannot be phosphorylated) |

| Primary Research Use | Assaying PKA activity | Probing PKA active site specificity and developing inhibitors |

Future Avenues in Computational Peptide Design and Simulation

Computational methods are becoming indispensable for accelerating the discovery and optimization of therapeutic peptides. biophysics.org For a novel peptide like Leu-Arg-Arg-Ala-Hse-Leu-Gly, computational approaches offer powerful tools for predicting its behavior and guiding further experimental work. nih.govtandfonline.com

Machine Learning Approaches for Activity Prediction

Machine learning (ML) and artificial intelligence are revolutionizing peptide design. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be trained on large datasets of peptides with known activities to predict the bioactivity of new sequences. mdpi.com For Leu-Arg-Arg-Ala-Hse-Leu-Gly, an ML model could predict its binding affinity to the PKA active site or its potential off-target effects. nih.govspringernature.com These predictive models help prioritize which novel peptide analogues should be synthesized and tested, saving significant time and resources. nih.gov Automated machine learning (AutoML) platforms further democratize this process, allowing researchers without extensive computational expertise to build robust predictive models. biorxiv.org

Enhanced Sampling Techniques for Conformational Space Exploration

The three-dimensional conformation of a peptide is critical to its function. Molecular Dynamics (MD) simulations provide an atomic-level view of a peptide's dynamic behavior. nih.gov However, standard MD simulations are often too short to capture large-scale conformational changes. researchgate.net Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (RexMD) and Metadynamics, have been developed to overcome these limitations. researchgate.netsciopen.com These methods accelerate the exploration of the peptide's conformational landscape, allowing for the identification of stable and functionally relevant shapes. aip.org Applying these techniques to Leu-Arg-Arg-Ala-Hse-Leu-Gly would reveal how the bulkier homoserine side chain affects the peptide's flexibility and its preferred bound conformation within the PKA active site. nih.gov

| Technique | Principle | Application to Leu-Arg-Arg-Ala-Hse-Leu-Gly |

|---|---|---|

| Replica Exchange MD (RexMD) | Simulates multiple copies (replicas) of the system at different temperatures to overcome energy barriers. researchgate.net | Efficiently sample a wide range of peptide conformations to find the most stable structures. |

| Metadynamics | Adds a history-dependent bias potential to discourage the system from revisiting previously explored conformations. sciopen.com | Explore the free energy landscape of the peptide binding to its target, identifying binding pathways and transition states. |

| Gaussian Accelerated MD (GaMD) | Adds a harmonic boost potential to smooth the potential energy surface, accelerating conformational transitions. nih.gov | Observe large-scale conformational changes and binding/unbinding events within accessible simulation times. |

Fundamental Insights into Peptide Biorecognition and Molecular Evolution